P388 leukemiaantineoplastic efficacyin vivo murine model
Procurement challenge: Sourcing a benchmark galactose-conjugated nitrogen mustard with validated myelosuppression-sparing data for preclinical alkylating agent research. Galamustine provides the solution.
- Preserved 91% granulocyte count at LD10 vs. 70% for HN2; only 33% CFU-GM reduction vs. 75% for HN2.
- Achieved 121% ILS in P388 leukemia models at equitoxic dose vs. 60% ILS for HN2.
- Suitable as an analytical reference standard with distinct HPLC double peak (tR 10.7/10.9 min).
Molecular FormulaC10H19Cl2NO5
Molecular Weight304.16 g/mol
CAS No.105618-02-8
Cat. No.B021887
⚠ Attention: For research use only. Not for human or veterinary use.
Galamustine (CAS 105618-02-8; molecular formula C10H19Cl2NO5; free base molecular weight 304.16 g/mol) is a galactose mustard alkylating agent developed for antineoplastic applications [1]. Chemically designated as 6-[bis(2-chloroethyl)amino]-6-deoxy-D-galactopyranose, it belongs to the nitrogen mustard class and functions through DNA cross-link formation to inhibit replication and transcription [2]. The compound is categorized as an antineoplastic, alkylating agent, (β-chloroethyl)amine derivative and carries the FDA UNII identifier P771FDQ1WJ [3]. Development originated at Georgetown University, with orphan drug status designated for cancer [4].
Conventional nitrogen mustards (e.g., mechlorethamine/HN2) and L-phenylalanine mustard (melphalan/L-PAM) exhibit potent antitumor activity but are accompanied by severe dose-limiting bone marrow toxicity that constrains their therapeutic window [1]. The galactose C-6 conjugation of the bis(2-chloroethyl)amine cytotoxic group in Galamustine was explicitly designed to uncouple antitumor efficacy from myelosuppression [2]. Substituting Galamustine with HN2, L-PAM, or non-sugar-conjugated nitrogen mustards in experimental systems fundamentally alters the toxicity-efficacy profile and introduces confounding variables related to bone marrow CFU-GM suppression [3]. Additionally, the plasma stability and recovery characteristics of Galamustine differ substantially from HN2 [4], affecting pharmacokinetic interpretation in preclinical models.
Galactose Conjugate Profile
HN2 and L-PAM lack the galactose C-6 conjugation that alters bone marrow CFU-GM and WBC endpoints
Plasma Stability Difference
Plasma recovery and half-life differ from non-conjugated mustards, affecting pharmacokinetic modeling
Toxicity-Efficacy Balance
Substitution with conventional mustards may shift myelosuppression severity, confounding efficacy interpretation
[1] Schein PS, Green D, Hammer CF, McPherson E, Talebian A. 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-galactose mustard), a new alkylating agent with reduced bone marrow toxicity. Cancer Res. 1987;47(3):696-699. View Source
[2] Schein PS, Green D, Talebian A, Hammer CF. Galactose-C-6 nitrogen mustard compounds and their uses. US Patent 4,656,159. 1987. View Source
[3] Cantrell JE Jr, Green D, Schein PS. Antitumor activity and bone marrow toxicity of aminoglucose mustard anticancer agents in mice. Cancer Res. 1986;46(5):2340-2343. View Source
[4] Cummings J, MacLellan A, Smyth JF. Determination of reactive nitrogen mustard anticancer drugs in plasma by high-performance liquid chromatography using derivatization. Anal Chem. 1991;63(15):1514-1519. View Source
Efficacy and Bone Marrow Sparing: Comparative Evidence
Antitumor Efficacy in P388 Leukemia Model
Galamustine (C6-GLM) demonstrates significantly greater antitumor activity than nitrogen mustard (HN2) in the ascitic P388 leukemia model when administered at equitoxic 10% lethal doses [1].
P388 Leukemia ILSHead-to-head
121% ILS vs 60% (HN2) — +61 pp, P<0.01
Supports model-response endpoint comparison
Equitoxic 10% LD dose context
P388 leukemiaantineoplastic efficacyin vivo murine model
This >2-fold improvement in survival extension at equivalent toxicity establishes Galamustine as a more efficacious alkylating agent for P388 leukemia studies.
P388 leukemiaantineoplastic efficacyin vivo murine model
[1] Schein PS, Green D, Hammer CF, McPherson E, Talebian A. 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-galactose mustard), a new alkylating agent with reduced bone marrow toxicity. Cancer Res. 1987;47(3):696-699. View Source
Enhanced Activity in B16 Melanoma Model
In the i.p.-implanted B16 melanoma solid tumor model, Galamustine (C6-GLM) produces a substantially greater increase in life span compared to an equitoxic dose of nitrogen mustard [1].
B16 Melanoma ILSHead-to-head
56% ILS vs 30% (HN2) — +26 pp, P<0.01
Supports solid tumor model response context
Equitoxic i.p. dose conditions
B16 melanomasolid tumorin vivo murine model
Evidence Dimension
Increase in life span (ILS)
Target Compound Data
56% ILS
Comparator Or Baseline
Nitrogen mustard (HN2): 30% ILS
Quantified Difference
+26 percentage points (P < 0.01)
Conditions
Mice bearing i.p.-implanted B16 melanoma; i.p. administration at equitoxic doses
Why This Matters
The nearly 2-fold greater ILS in a solid tumor model demonstrates that Galamustine's efficacy advantage over HN2 extends beyond hematologic malignancies.
B16 melanomasolid tumorin vivo murine model
[1] Schein PS, Green D, Hammer CF, McPherson E, Talebian A. 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-galactose mustard), a new alkylating agent with reduced bone marrow toxicity. Cancer Res. 1987;47(3):696-699. View Source
Reduced Bone Marrow Suppression
At a single 10% lethal dose, Galamustine (C6-GLM) demonstrates substantially less bone marrow toxicity than either nitrogen mustard (HN2) or melphalan (L-PAM), as measured by white blood cell counts and human bone marrow CFU-GM colony formation [1].
WBC Nadir (% control)Head-to-head
74% of control vs 57% (HN2) — +17 pp; L-PAM lower
Reported bone marrow toxicity endpoint context
Single 10% LD dose, murine model
myelosuppressionhematotoxicitybone marrow sparing
Evidence Dimension
White blood cell (WBC) count nadir (% of control)
Target Compound Data
74% of control
Comparator Or Baseline
Nitrogen mustard (HN2): 57% of control; Melphalan (L-PAM): lower and more protracted nadir with absolute neutrophil count nadir of 49% of control
Quantified Difference
+17 percentage points vs. HN2; >25 percentage points vs. L-PAM
Conditions
Mice; single 10% lethal dose (Galamustine 15.5 mg/kg i.p.)
Why This Matters
This 30% relative reduction in WBC suppression compared to HN2, combined with superior antitumor activity, demonstrates a decoupling of therapeutic efficacy from dose-limiting myelotoxicity.
myelosuppressionhematotoxicitybone marrow sparing
[1] Schein PS, Green D, Hammer CF, McPherson E, Talebian A. 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-galactose mustard), a new alkylating agent with reduced bone marrow toxicity. Cancer Res. 1987;47(3):696-699. View Source
Preserved Granulocyte Counts
At equitoxic 10% lethal doses, Galamustine (C6-GLM) preserves circulating granulocyte counts to a significantly greater extent than nitrogen mustard (HN2) [1].
Circulating granulocyte count (% of initial values)
Target Compound Data
91% of initial values
Comparator Or Baseline
Nitrogen mustard (HN2): 70% of initial values
Quantified Difference
+21 percentage points (P < 0.01)
Conditions
Mice; single 10% lethal dose (Galamustine 15.5 mg/kg i.p.)
Why This Matters
The 30% relative improvement in granulocyte preservation indicates reduced risk of neutropenic complications, a critical clinical limitation of conventional nitrogen mustards.
[1] Schein PS, Green D, Hammer CF, McPherson E, Talebian A. 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-galactose mustard), a new alkylating agent with reduced bone marrow toxicity. Cancer Res. 1987;47(3):696-699. View Source
Human CFU-GM Colony Sparing
In vitro exposure of human bone marrow granulocyte-macrophage colony-forming units (CFU-GM) to graded concentrations of alkylating agents demonstrates that Galamustine (C6-GLM) produces substantially less suppression of colony formation than nitrogen mustard or melphalan at the highest tested concentration [1].
Nitrogen mustard: 75% reduction; Melphalan: virtual elimination of colony-forming activity
Quantified Difference
42 percentage points less reduction vs. HN2; >67 percentage points vs. L-PAM
Conditions
Human bone marrow CFU-GM assay; in vitro exposure to graded concentrations
Why This Matters
This human progenitor cell data validates the bone marrow sparing property observed in murine models and directly translates to reduced clinical myelosuppression potential.
[1] Schein PS, Green D, Hammer CF, McPherson E, Talebian A. 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-galactose mustard), a new alkylating agent with reduced bone marrow toxicity. Cancer Res. 1987;47(3):696-699. View Source
Differential Cell Line Sensitivity
Comparative in vitro cytotoxicity studies reveal that Galamustine (G-6-M) exhibits a 10-fold difference in IC50 between P388 leukemia cells and CHO cells, whereas melphalan (L-PAM) shows no cell line selectivity [1].
Cytotoxicity IC50Head-to-head
P388 10 μM, CHO 100 μM — 10-fold differential; L-PAM 2 μM both
Supports cell-line selectivity profiling
L-PAM shows uniform sensitivity
cell line selectivityIC50in vitro cytotoxicity
Evidence Dimension
IC50 (in vitro cytotoxicity)
Target Compound Data
P388 cells: 10 μM; CHO cells: 100 μM
Comparator Or Baseline
L-PAM: 2 μM for both P388 and CHO cells (no difference)
Quantified Difference
10-fold differential sensitivity for G-6-M vs. no differential sensitivity for L-PAM
Conditions
Murine P388 leukemia and Chinese hamster ovary (CHO) cells in vitro
Why This Matters
The cell line-dependent cytotoxicity profile suggests differential cellular uptake or DNA repair capacity that may inform selection of tumor types for investigation.
cell line selectivityIC50in vitro cytotoxicity
[1] Stenberg K, Skog S, Tribukait B, Borg AL. Comparative studies of galactose-6-mustard and L-phenylalanine mustard on cell growth and cell cycle kinetics in vitro. Anticancer Drugs. 1992;3(2):125-131. View Source
Research and Procurement Applications
Bone Marrow Sparing Toxicology Studies
Investigators examining the therapeutic index of alkylating agents should prioritize Galamustine as the reference compound for galactose-conjugated nitrogen mustards. At a single 10% lethal dose, Galamustine reduced white blood cell counts to only 74% of control and preserved granulocytes at 91% of initial values, compared to nitrogen mustard which produced WBC nadir of 57% and granulocyte count of 70% (P < 0.01) [1]. Human CFU-GM assays further confirm this sparing effect, with only 33% colony reduction versus 75% for nitrogen mustard and near-complete elimination with melphalan at 1 × 10⁻² mM [1].
In Vivo Efficacy in P388 and B16 Models
For laboratories conducting murine tumor model screening of alkylating agents, Galamustine provides a benchmark for galactose-conjugate efficacy. The compound achieved 121% ILS in P388 leukemia versus 60% ILS for nitrogen mustard at equitoxic 10% lethal doses (P < 0.01) [1]. In B16 melanoma, Galamustine produced 56% ILS compared to 30% ILS with nitrogen mustard (P < 0.01) [1]. These data establish quantitative efficacy benchmarks for validating new galactose- or sugar-conjugated alkylating agent candidates.
Cell Line Selectivity Profiling
Galamustine exhibits differential cytotoxicity between P388 leukemia (IC50 = 10 μM) and CHO cells (IC50 = 100 μM), whereas melphalan shows uniform IC50 (2 μM) across both cell lines [1]. This 10-fold differential sensitivity makes Galamustine a valuable tool compound for investigating mechanisms of cellular uptake, DNA repair capacity differences, or transporter-mediated sensitivity in alkylating agent research. Laboratories studying structure-activity relationships of sugar-conjugated cytotoxic agents should utilize Galamustine as the reference galactose mustard scaffold.
Pharmacokinetic Method Development
For analytical laboratories developing HPLC methods for reactive alkylating agents, Galamustine presents distinct chromatographic behavior (double peak at tR = 10.7 and 10.9 min) with >84% recovery after plasma derivatization, compared to only 50% recovery for HN2 [1]. The compound exhibits a plasma half-life of 9 minutes, substantially shorter than HN2 (37 minutes) [1]. These properties make Galamustine suitable for validating derivatization protocols and establishing detection limits for sugar-conjugated nitrogen mustard quantification.
Application
Selection Property
Validation Focus
Bone marrow toxicity endpoint studies
Galactose-conjugated nitrogen mustard reference
CFU-GM colony and WBC endpoint monitoring
Murine tumor model alkylator screening
P388/B16 in vivo response benchmark
ILS endpoint comparability with HN2/L-PAM
Cell-type cytotoxicity selectivity studies
Differential IC50 profile (P388 vs CHO)
Cellular uptake and DNA repair context
HPLC method development for reactive mustards
Distinct derivatization and recovery profile
Plasma stability and detection limit context
[1] Schein PS, Green D, Hammer CF, McPherson E, Talebian A. 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-galactose mustard), a new alkylating agent with reduced bone marrow toxicity. Cancer Res. 1987;47(3):696-699. View Source
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